Isocetyl ethylhexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

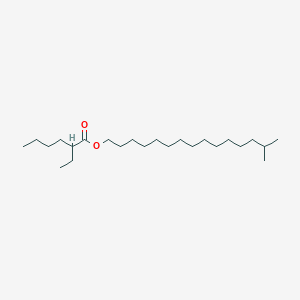

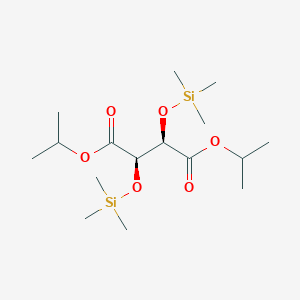

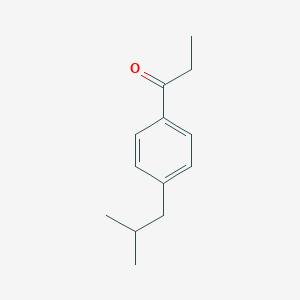

Isocetyl ethylhexanoate is a synthetic ester that is commonly used in the cosmetic and personal care industry as a skin conditioning agent. It is also used as a solvent in the formulation of various cosmetic products. The chemical structure of isocetyl ethylhexanoate is C26H50O2, and it has a molecular weight of 402.68 g/mol.

Mecanismo De Acción

Isocetyl ethylhexanoate works by forming a protective barrier on the surface of the skin. This barrier helps to prevent moisture loss and protects the skin from environmental stressors. Isocetyl ethylhexanoate also has emollient properties, which help to soften and smooth the skin.

Efectos Bioquímicos Y Fisiológicos

Isocetyl ethylhexanoate has been shown to have a number of biochemical and physiological effects on the skin. It has been shown to increase the hydration levels of the skin, which can help to improve the overall health and appearance of the skin. Isocetyl ethylhexanoate also has anti-inflammatory properties, which can help to reduce redness and irritation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Isocetyl ethylhexanoate has several advantages for use in lab experiments. It is a stable and non-toxic compound, which makes it easy to handle and work with. Isocetyl ethylhexanoate also has good solubility properties, which makes it easy to incorporate into various formulations. However, one limitation of isocetyl ethylhexanoate is that it may not be suitable for use in certain types of experiments, such as those involving high temperatures or extreme pH conditions.

Direcciones Futuras

There are several potential future directions for the use of isocetyl ethylhexanoate in cosmetic and personal care products. One area of research is the development of new formulations that incorporate isocetyl ethylhexanoate to improve the efficacy of existing products. Another area of research is the investigation of the potential health benefits of isocetyl ethylhexanoate, such as its anti-inflammatory and antioxidant properties. Overall, the use of isocetyl ethylhexanoate in cosmetic and personal care products is likely to continue to grow in the coming years, as more research is conducted on its potential benefits.

Métodos De Síntesis

Isocetyl ethylhexanoate is synthesized by the reaction of isocetyl alcohol and 2-ethylhexanoic acid. The reaction is catalyzed by an acid catalyst, and the product is then purified by distillation. The yield of the reaction is typically high, and the process is relatively simple.

Aplicaciones Científicas De Investigación

Isocetyl ethylhexanoate has been the subject of several scientific studies, particularly in the field of dermatology. It has been shown to have excellent skin penetration properties, which makes it an ideal ingredient in the formulation of topical products. Isocetyl ethylhexanoate has also been shown to have moisturizing properties, which can help to improve the overall health and appearance of the skin.

Propiedades

Número CAS |

125804-19-5 |

|---|---|

Nombre del producto |

Isocetyl ethylhexanoate |

Fórmula molecular |

C24H48O2 |

Peso molecular |

368.6 g/mol |

Nombre IUPAC |

14-methylpentadecyl 2-ethylhexanoate |

InChI |

InChI=1S/C24H48O2/c1-5-7-20-23(6-2)24(25)26-21-18-16-14-12-10-8-9-11-13-15-17-19-22(3)4/h22-23H,5-21H2,1-4H3 |

Clave InChI |

PHTZMGCAFZLFOL-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)OCCCCCCCCCCCCCC(C)C |

SMILES canónico |

CCCCC(CC)C(=O)OCCCCCCCCCCCCCC(C)C |

Sinónimos |

ISOCETYL ETHYLHEXANOATE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)

![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)

![10-Methylbenz[a]anthracene](/img/structure/B135079.png)

![4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride](/img/structure/B135083.png)

![11-Methylbenz[a]anthracene](/img/structure/B135086.png)